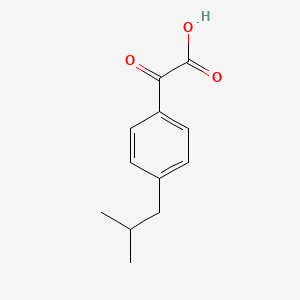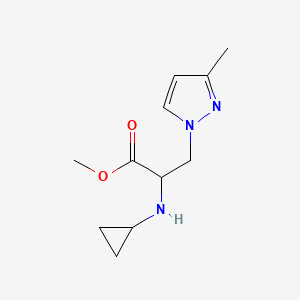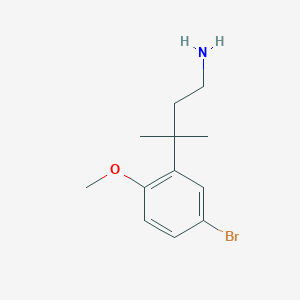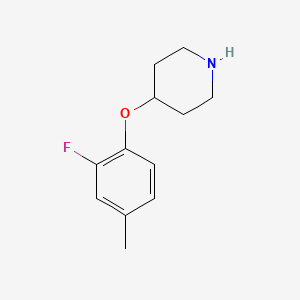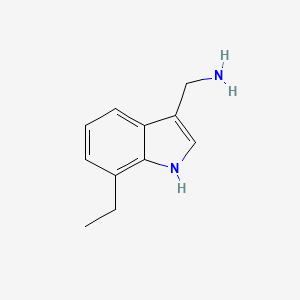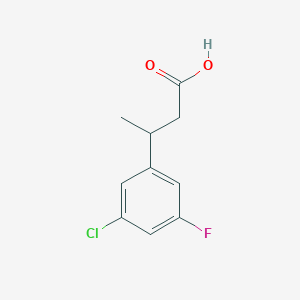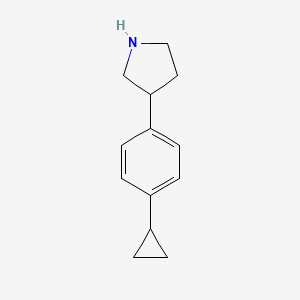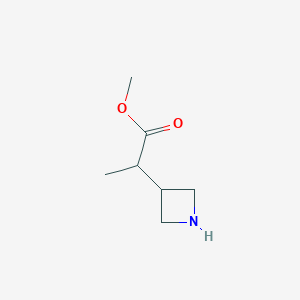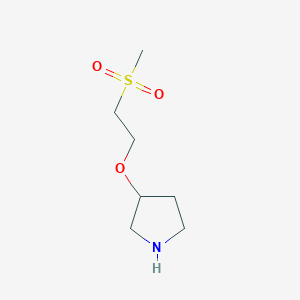
3-(2-(Methylsulfonyl)ethoxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Methylsulfonyl)ethoxy)pyrrolidine is an organic compound with the molecular formula C7H15NO3S It is characterized by a pyrrolidine ring substituted with a 2-(methylsulfonyl)ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2-(methylsulfonyl)ethanol under basic conditions. A common method includes:
Starting Materials: Pyrrolidine and 2-(methylsulfonyl)ethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the hydroxyl group of 2-(methylsulfonyl)ethanol, forming an alkoxide ion, which then undergoes nucleophilic substitution with pyrrolidine to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-(Methylsulfonyl)ethoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
3-(2-(Methylthio)ethoxy)pyrrolidine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
3-(2-(Ethoxy)ethoxy)pyrrolidine: Similar structure but with an ethoxy group instead of a methylsulfonyl group.
Uniqueness: 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological targets.
Propriétés
Formule moléculaire |
C7H15NO3S |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
3-(2-methylsulfonylethoxy)pyrrolidine |
InChI |
InChI=1S/C7H15NO3S/c1-12(9,10)5-4-11-7-2-3-8-6-7/h7-8H,2-6H2,1H3 |
Clé InChI |
MBJSAHAOXGQJSX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCOC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


